molecular formula C26H28N2OS B11638306 3-phenyl-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-phenyl-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11638306
M. Wt: 416.6 g/mol
InChI Key: NYZANOCQCUJIEF-UHFFFAOYSA-N
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Description

3-PHENYL-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound known for its unique spiro structure This compound is characterized by a spiro linkage between a benzoquinazoline moiety and a cyclohexane ring, with additional functional groups such as a phenyl group and a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoquinazoline Moiety: This step involves the condensation of an appropriate aniline derivative with a suitable aldehyde or ketone to form the benzoquinazoline core.

    Spirocyclization: The benzoquinazoline intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative to form the spiro linkage.

    Introduction of Functional Groups: The phenyl group and the propan-2-ylsulfanyl group are introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-PHENYL-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-PHENYL-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-(prop-2-enylsulfanyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1’-cyclopentane)
  • 3-Phenyl-2-(prop-2-enylsulfanyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1’-cyclopentane)

Uniqueness

The uniqueness of 3-PHENYL-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its specific spiro linkage and the combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, bioactivity, and physical properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C26H28N2OS

Molecular Weight

416.6 g/mol

IUPAC Name

3-phenyl-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C26H28N2OS/c1-18(2)30-25-27-23-21-14-8-7-11-19(21)17-26(15-9-4-10-16-26)22(23)24(29)28(25)20-12-5-3-6-13-20/h3,5-8,11-14,18H,4,9-10,15-17H2,1-2H3

InChI Key

NYZANOCQCUJIEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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